molecular formula C8H14O B1268169 2-Methylcycloheptanone CAS No. 932-56-9

2-Methylcycloheptanone

Cat. No. B1268169
CAS RN: 932-56-9
M. Wt: 126.2 g/mol
InChI Key: FDMAFOTXGNYBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcycloheptanone is a natural product found in Nepeta racemosa . It has the molecular formula C8H14O and a molecular weight of 126.20 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-Methylcycloheptanone is 2-methylcycloheptan-1-one . The InChI representation is InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 and the Canonical SMILES representation is CC1CCCCCC1=O .


Physical And Chemical Properties Analysis

2-Methylcycloheptanone has a density of 0.9±0.1 g/cm³ . Its boiling point is 184.9±8.0 °C at 760 mmHg . The compound has a molar refractivity of 37.1±0.3 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Biomedical Devices and Biodevices

2-Methylcycloheptanone has potential applications in the development of biomedical devices. Its structural properties could be utilized to create biocompatible surfaces that prevent nonspecific protein adsorption, which is crucial for devices that come into contact with biological entities like blood or tissue .

Pharmaceutical Research

In pharmaceutical research, 2-Methylcycloheptanone may be used as a solvent or a structural motif within drug molecules. Its physicochemical properties, such as boiling point and solubility, can influence the pharmacokinetics of drug candidates .

Environmental Science

The compound’s role in environmental science could be linked to its interactions with other chemicals and its potential biodegradability. It may serve as a model compound for studying the environmental fate of cyclic ketones .

Materials Science

2-Methylcycloheptanone could be involved in the synthesis of new materials, possibly as a precursor or a reaction solvent. Its chemical stability and solvent properties make it suitable for use in materials science applications .

Bioengineering

In bioengineering, 2-Methylcycloheptanone might be used in the synthesis of biocompatible materials. Its reactivity with various agents can be harnessed to create materials with desired properties for medical implants or tissue engineering .

Drug Discovery

This compound could play a role in the drug discovery process, particularly in the early stages of lead identification and optimization. Its structure could be part of pharmacophore models or used in molecular docking studies to predict interactions with biological targets .

Chemistry Research

2-Methylcycloheptanone is a valuable compound in chemistry research, where it can be used as a reagent or a catalyst in organic synthesis processes. Its reactivity can be exploited to create a variety of chemical structures .

Analytical Chemistry

In analytical chemistry, 2-Methylcycloheptanone may be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct spectral properties allow for its use in the identification and quantification of similar compounds .

Safety and Hazards

When handling 2-Methylcycloheptanone, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid getting it in your eyes, on your skin, or on your clothing. Also, avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Pharmacokinetics

Some properties can be inferred from its chemical structure . For instance, it has a relatively low molecular weight (126.196 Da ), which may facilitate absorption and distribution. Its logP value is 1.82 , suggesting it has moderate lipophilicity, which could influence its absorption and distribution as well. It’s also worth noting that it has a boiling point of 184.9±8.0 °C at 760 mmHg , which could impact its stability and thus its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound. For instance, 2-Methylcycloheptanone has a boiling point of 184.9±8.0 °C at 760 mmHg , suggesting that it could be volatile at high temperatures. Additionally, its solubility in water is estimated to be 1741 mg/L at 25 °C , indicating that it could be

properties

IUPAC Name

2-methylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMAFOTXGNYBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337586, DTXSID80870804
Record name 2-Methylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylcycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcycloheptanone

CAS RN

932-56-9
Record name 2-Methylcycloheptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (2M solution) (35.86 mmol, 17.93 mL) was slowly added at 0° C. to a solution of DIPEA (5 mL, 35.86 mmol) in THF (45 mL). After stirred for 30 min at 0° C. the solution was cooled to −78° C. Cycloheptanone (4.0 gms, 4.2 mL, 35.66 mmol, 1.0 eqv) was added drop wise and the resulting mixture was stirred for 30 min at −78° C. before adding methyl iodide (2.96 mL, 47.4 mmol, 1.33 eq). The cooling bath was removed and the solution was allowed to reach ambient temperature and stirred at RT for 15 hours before being quenched with aqueous saturated NH4Cl. The mixture was extracted with DCM. The organic layer was washed with 0.1 M aqueous HCl and aqueous saturated NaHCO3, dried over Na2SO4, filtered, and evaporated. The residue was purified by short path distillation to give 2.8 g of 2-methyl-cycloheptanone (62% yield).
Quantity
17.93 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcycloheptanone
Reactant of Route 2
Reactant of Route 2
2-Methylcycloheptanone
Reactant of Route 3
2-Methylcycloheptanone
Reactant of Route 4
2-Methylcycloheptanone
Reactant of Route 5
2-Methylcycloheptanone
Reactant of Route 6
2-Methylcycloheptanone

Q & A

Q1: What are the common synthetic routes to obtain 2-methylcycloheptanone and its derivatives?

A1: Several methods exist for synthesizing 2-methylcycloheptanone and its derivatives. One approach involves the ring expansion of cyclohexanone derivatives. For instance, reacting a 4-substituted cyclohexanone with diazoethane can yield cis and trans isomers of 5-substituted 2-methylcycloheptanones. [] Another method utilizes the reaction of propargyl alcohol derivatives with ketones under acidic conditions. This approach enables the regioselective synthesis of various substituted bicyclic enones, including those derived from 2-methylcycloheptanone. []

Q2: How does the position of the methyl group in 2-methylcycloheptanone influence its reactivity?

A2: The position of the methyl group significantly affects the fragmentation pattern of 2-methylcycloheptanone under mass spectrometry conditions. Research shows that the mass spectrometric fragmentation pathway of 2-methylcycloheptanone, leading to the loss of a C2H4O molecule ([M-C2H4O]+), is more intricate compared to the analogous process in cycloheptanone. This complexity arises from the influence of the methyl group on the hydrogen transfer and rearrangement steps during the fragmentation process. []

Q3: Are there any notable photochemical reactions of 2-methylcycloheptanone derivatives?

A4: Yes, 2-cyano-2-methylcycloheptanone (1) undergoes intriguing photochemical transformations. When irradiated in methanol, it yields three products: two isomeric enals (3a and 3b) and a novel ring expansion product (4). Interestingly, irradiation in aqueous dioxane leads to the formation of a cyclic imide (6) in a moderate yield. [] These reactions highlight the potential of 2-methylcycloheptanone derivatives as substrates in photochemical synthesis.

Q4: Have there been any studies on unexpected byproducts during the synthesis or reactions of 2-methylcycloheptanone?

A5: Indeed, a study has identified a borate ester as a side product during the sodium borohydride reduction of 2-methylcycloheptanone. [] This finding emphasizes the importance of considering potential side reactions and characterizing reaction products thoroughly, even in seemingly straightforward transformations.

Q5: What are the potential applications of 2-methylcycloheptanone and its derivatives in organic synthesis?

A6: The diverse reactivity of 2-methylcycloheptanone and its derivatives makes them valuable building blocks in organic synthesis. They serve as precursors to various bicyclic compounds, including those with potential applications in fragrance and pharmaceutical industries. For instance, the synthesis of dl-nootkatone, a grapefruit flavoring agent, demonstrates the utility of 2-methylcycloheptanone in constructing complex natural product scaffolds. [] Further research exploring the reactivity and functionalization of these compounds could lead to the discovery of novel applications in different fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.